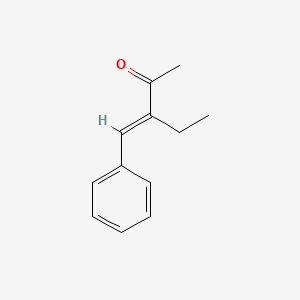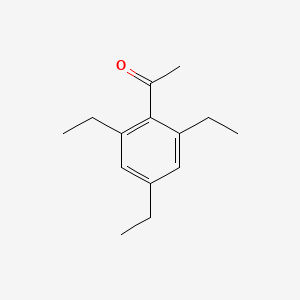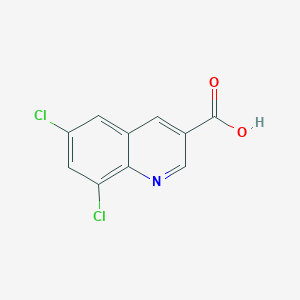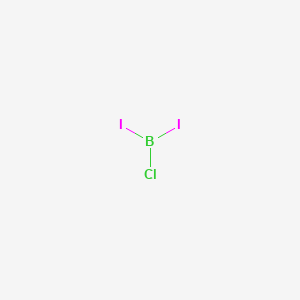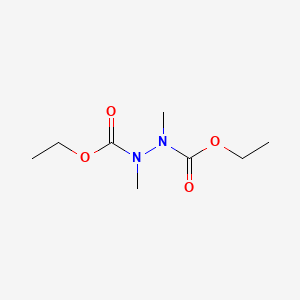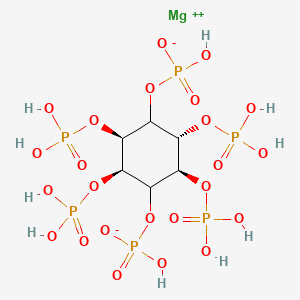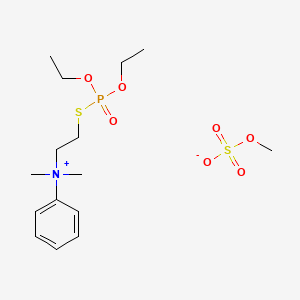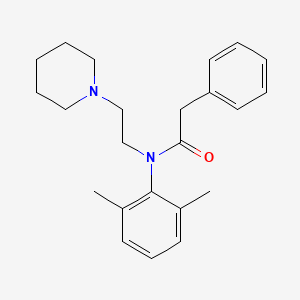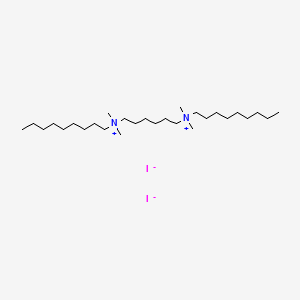
Hexamethylenebis(dimethylnonylammonium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylenebis(dimethylnonylammonium) diiodide is a quaternary ammonium compound with the molecular formula C28H62N2I2. It is known for its antimicrobial properties and is used in various applications, including as a disinfectant and antiseptic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(dimethylnonylammonium) diiodide typically involves the reaction of hexamethylene diamine with dimethylnonylamine in the presence of iodine. The reaction conditions often include a solvent such as ethanol and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Hexamethylenebis(dimethylnonylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions in the compound can be substituted with other halides or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield different halide salts .
Wissenschaftliche Forschungsanwendungen
Hexamethylenebis(dimethylnonylammonium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Wirkmechanismus
The antimicrobial action of Hexamethylenebis(dimethylnonylammonium) diiodide is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium structure interacts with the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
- Hexamethylenebis(dimethylisopropylammonium bromide)
- Hexamethylenebis(dimethylisobutylammonium bromide)
- Hexamethylenebis(dimethylnonylammonium) dichloride
Comparison: Hexamethylenebis(dimethylnonylammonium) diiodide is unique due to its specific antimicrobial properties and the presence of iodide ions, which enhance its effectiveness as a disinfectant. Compared to its bromide and chloride counterparts, the diiodide variant may offer superior antimicrobial activity and stability under certain conditions .
Eigenschaften
CAS-Nummer |
30100-42-6 |
|---|---|
Molekularformel |
C28H62I2N2 |
Molekulargewicht |
680.6 g/mol |
IUPAC-Name |
6-[dimethyl(nonyl)azaniumyl]hexyl-dimethyl-nonylazanium;diiodide |
InChI |
InChI=1S/C28H62N2.2HI/c1-7-9-11-13-15-17-21-25-29(3,4)27-23-19-20-24-28-30(5,6)26-22-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IWINSZHTYOTZRG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




